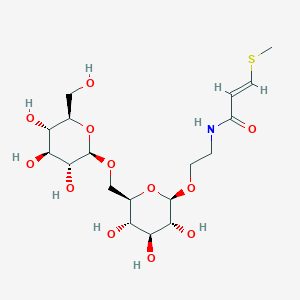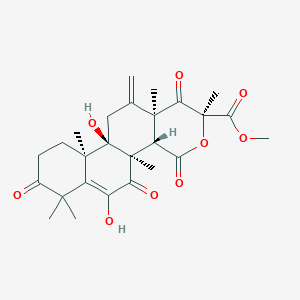
2H-Phenanthro(1,2-c)pyran-2-carboxylic acid, 1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylene-1,4,5,8-tetraoxo-, methyl ester, (2R,4aR,4bS,10aS,10bS,12aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terretonin is a meroterpenoid compound primarily isolated from the Aspergillus genus. It possesses a unique tetracyclic core skeleton and has been reported to exhibit various bioactivities. Terretonin and its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of inflammatory conditions such as acute lung injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terretonin is typically isolated from the endophytic fungus Aspergillus terreus. The biosynthesis of terretonin involves the polyketide pathway, where dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP) serve as key precursors . The biosynthetic pathway includes a series of enzymatic reactions that lead to the formation of the unique tetracyclic core structure of terretonin .
Industrial Production Methods: Industrial production of terretonin involves the fermentation of Aspergillus terreus under controlled conditions. The fungus is cultured in a suitable medium, and the compound is extracted using solvents such as ethyl acetate. The extract is then purified using chromatographic techniques to isolate terretonin .
Analyse Des Réactions Chimiques
Types of Reactions: Terretonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Terretonin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of terretonin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving terretonin often use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various terretonin derivatives with modified functional groups, which can exhibit different bioactivities .
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound for studying meroterpenoid biosynthesis and enzymatic reactions.
Biology:
- Investigated for its role in modulating signaling pathways involved in inflammation and oxidative stress .
Medicine:
- Demonstrated protective effects against sepsis-induced acute lung injury by enhancing the SIRT1/Nrf2 protective pathway and inhibiting NF-κBp65/NLRP3 signaling .
Industry:
Mécanisme D'action
Terretonin exerts its effects through multiple molecular targets and pathways. It enhances the SIRT1/Nrf2 protective pathway, which is involved in cellular defense against oxidative stress. Additionally, terretonin inhibits the NF-κBp65/NLRP3 signaling pathway, reducing the production of inflammatory mediators . These mechanisms contribute to its protective effects in conditions such as acute lung injury.
Comparaison Avec Des Composés Similaires
Andrastin: Another DMOA-derived meroterpenoid with a different carbocyclic framework.
Berkeleyone: Shares a common biosynthetic precursor with terretonin but diverges in its structural rearrangement.
Uniqueness of Terretonin: Terretonin’s unique tetracyclic core skeleton and its ability to modulate specific signaling pathways make it a distinct and valuable compound for therapeutic research .
Propriétés
Numéro CAS |
71911-90-5 |
|---|---|
Formule moléculaire |
C26H32O9 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
methyl (2S,4aS,4bR,10aR,10bR,12aS)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |
InChI |
InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m0/s1 |
Clé InChI |
CYHGEJACRPDZDP-RSQIKLETSA-N |
SMILES isomérique |
C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@]2(CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C |
SMILES canonique |
CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



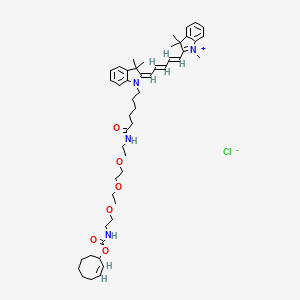
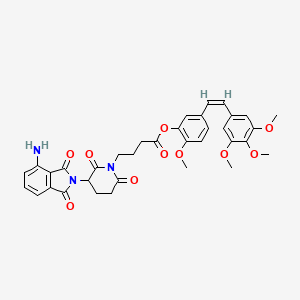
![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
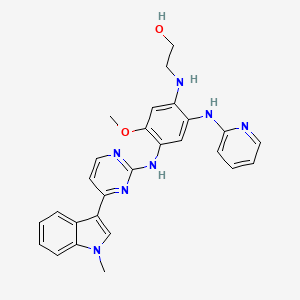

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
